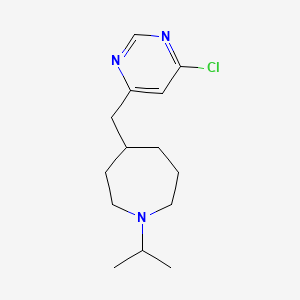

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane

Description

Properties

IUPAC Name |

4-[(6-chloropyrimidin-4-yl)methyl]-1-propan-2-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3/c1-11(2)18-6-3-4-12(5-7-18)8-13-9-14(15)17-10-16-13/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFLNXDXMLKGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(CC1)CC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane typically involves the reaction of 6-chloropyrimidine with an appropriate azepane derivative. One common method involves the use of 2-methyl-4-chloropyrimidine as a starting material, which undergoes regioselective coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as cesium carbonate in solvents like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane can undergo various types of chemical reactions, including:

Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The azepane ring can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and bases such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize the azepane ring.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different azepane derivatives with altered functional groups.

Scientific Research Applications

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane has several scientific research applications, including:

Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases.

Biological Studies: It can be used as a tool compound to study the biological activities of pyrimidine derivatives and their interactions with biological targets.

Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of pyrimidine-based drugs and their effects on cellular pathways.

Industrial Applications: It may find use in the development of agrochemicals and materials science, given the versatility of pyrimidine derivatives in these fields.

Mechanism of Action

The mechanism of action of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The azepane ring may contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane

- CAS No.: 1316227-04-9

- Molecular Formula : C₁₄H₂₂ClN₃

- Molecular Weight : 267.8 g/mol

- Purity : 97% (as a commercial building block) .

Structural Features :

The compound comprises a chloropyrimidine core substituted at the 4-position with a methyl group linked to a 1-isopropylazepane ring. The azepane moiety introduces conformational flexibility, while the chloropyrimidine group offers reactivity for further functionalization.

Applications :

Primarily used in medicinal chemistry and combinatorial synthesis as an intermediate for designing bioactive molecules. Its structure allows for modifications targeting enzymes or receptors, particularly in kinase inhibitors or antiviral agents .

Comparative Analysis with Structurally Similar Compounds

6-Chloro-4-hydroxypyrimidine (CAS: 4765-77-9)

- Molecular Formula : C₄H₃ClN₂O

- Molecular Weight : 130.53 g/mol

- Key Differences :

| Property | 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane | 6-Chloro-4-hydroxypyrimidine |

|---|---|---|

| Molecular Weight | 267.8 g/mol | 130.53 g/mol |

| Substituents | Methyl-azepane | Hydroxyl |

| Reactivity | Moderate (azepane stabilizes structure) | High (hydroxyl enhances electrophilicity) |

| Primary Use | Medicinal chemistry intermediate | Nucleoside analog synthesis |

4-Amino-6-chloropyrimidine Derivatives

- Structural Context: Derivatives such as 4-amino-6-arylpyrimidines are synthesized via electrochemical arylation of 4-amino-6-chloropyrimidine with aryl halides .

- Key Differences: The amino (-NH₂) group at the 4-position enhances nucleophilic reactivity, enabling cross-coupling reactions. Reactivity Insights: Substituent nature (e.g., electron-donating/-withdrawing groups) significantly impacts coupling efficiency. For example, electron-deficient aryl halides show higher yields in electrochemical couplings .

Comparison of Reactivity :

| Compound | Reactivity in Cross-Coupling | Key Application |

|---|---|---|

| 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane | Moderate (steric hindrance from azepane) | Kinase inhibitor scaffolds |

| 4-Amino-6-chloropyrimidine | High (amino group directs coupling) | Antiviral agent synthesis |

2-(6-Chloropyrimidin-4-yl)-4-(trifluoromethyl)aniline (EP 4 374 877 A2)

- Molecular Formula : C₁₁H₈ClF₃N₃

- Molecular Weight : 286.65 g/mol

- Key Differences :

Research Findings and Implications

- Synthetic Flexibility : The chloropyrimidine core allows diverse functionalization, but steric effects from bulky groups (e.g., azepane) may limit reaction yields compared to smaller substituents like -NH₂ or -OH .

- Pharmacological Potential: Azepane-containing derivatives show promise in CNS-targeted drugs due to improved blood-brain barrier penetration. Trifluoromethylated analogs are prioritized in oncology for their resistance to metabolic degradation .

Biological Activity

4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane is a heterocyclic compound that belongs to the azepane class, characterized by a seven-membered ring containing nitrogen. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula for 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane is CHClN, with a molecular weight of approximately 239.73 g/mol. The structure features a chloropyrimidine moiety, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloropyrimidine component can bind to active sites of enzymes, potentially inhibiting their activity or modulating their function. The azepane ring may enhance the binding affinity and specificity of the compound, making it a valuable tool in pharmacological studies.

Anticancer Properties

Research indicates that compounds with pyrimidine derivatives exhibit significant anticancer properties. 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane has been explored as a potential candidate for targeting cancer cells, leveraging its ability to inhibit specific kinases involved in cancer progression.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies, where the chloropyrimidine moiety plays a crucial role in its efficacy against various pathogens. Preliminary data suggest that it may disrupt microbial cell function, although further studies are needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-4-chloropyrimidine | Structure | Known precursor with applications in various substitution reactions. |

| 6-Chloropyrimidine | Structure | Exhibits similar reactivity and potential applications in medicinal chemistry. |

This table highlights the unique aspects of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane compared to similar compounds, emphasizing its distinct combination of azepane and chloropyrimidine structures.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated the effects of 4-((6-Chloropyrimidin-4-yl)methyl)-1-isopropylazepane on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another research effort focused on assessing the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects, warranting further exploration into its mechanism of action.

- Enzyme Inhibition Studies : Investigations into enzyme interactions demonstrated that this compound could effectively inhibit certain kinases associated with cancer metabolism, highlighting its role as a potential therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.